Ethyl s-4-chloro-3-hydroxybutyrate
Overview
Description
Ethyl (S)-4-chloro-3-hydroxybutanoate is a chiral intermediate generally used to prepare atorvastatin, a cholesterol-lowering drug.
Scientific Research Applications
Synthesis of Optical Isomers
Ethyl s-4-chloro-3-hydroxybutyrate is used in the stereoselective synthesis of optical isomers. It acts as a precursor in the synthesis of pharmacologically valuable products, including L-carnitine. The synthesis involves asymmetric hydrogenation and enzymatic reactions, offering high enantioselectivity and conversions under various conditions (Kluson et al., 2019).
Intermediate in Chiral Drug Synthesis
This compound is an intermediate for synthesizing Atorvastatin, a chiral drug used for hypercholesterolemia. The production process involves biocatalysis, employing specific microbial strains and enzymatic activities (Park, Uhm, & Kim, 2008).
Biocatalytic Production
This compound is produced biocatalytically, leveraging microbial cells for stereoselective assimilation. This process results in high enantiomeric excess and yield, demonstrating its effectiveness in producing chiral building blocks for pharmaceutical applications (Suzuki, Idogaki, & Kasai, 1996).
Biosynthesis Process Development
Innovative biosynthesis methods for this compound are being explored, emphasizing the use of microorganisms and genetic engineering. These methods aim for improved enantioselectivity and yield, critical for industrial-scale production (Ye, Ouyang, & Ying, 2011).
Optimization of Bioreduction Processes
Research focuses on optimizing the bioreduction of this compound, particularly in terms of reaction conditions and quality indices like yield and optical purity. Advanced methods like orthogonal function approximation and data-driven techniques are employed to achieve optimal results (Chen, Wang, Houng, & Lee, 2002).
Stereoselective Hydrolysis
The compound is involved in stereoselective hydrolysis reactions, which are crucial for producing specific enantiomers with high enantiomeric excess. This process is significant for preparing chiral intermediates in pharmaceuticals (Chung & Hwang, 2008).
Enantioselective Synthesis
This compound is a key molecule in the enantioselective synthesis of various chiral compounds. This includes its use in generating optically active ethyl 4-chloro-3-hydroxybutyrate, crucial for synthesizing biologically important compounds (Gupta, 2019).
Green Chemistry Applications
It is also a part of green chemistry approaches, particularly in developing environmentally friendly processes for manufacturing pharmaceutical intermediates. This involves using biocatalysts for efficient synthesis with minimal environmental impact (Ma et al., 2010).
Mechanism of Action
Target of Action
Ethyl s-4-chloro-3-hydroxybutyrate is primarily targeted in the synthesis of chiral alcohols . It is an important drug intermediate . The compound’s primary targets are alcohol dehydrogenases (ADHs), which play a crucial role in the synthesis of chiral alcohols .
Mode of Action
The compound interacts with its targets, the ADHs, in a process known as bioreductions . These bioreductions are essential in the synthesis of chiral alcohols. The synthesis of this compound has significant challenges due to high substrate or product inhibition towards adhs, which complicates its production .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to this compound . This process is catalyzed by ADHs and is crucial in the synthesis of chiral alcohols .
Pharmacokinetics
It’s worth noting that the compound is used as a chiral intermediate in the synthesis of pharmaceuticals, suggesting that its bioavailability is likely influenced by the properties of the final drug product .
Result of Action
The result of the action of this compound is the production of chiral alcohols . These chiral alcohols are important drug intermediates and are used in the synthesis of various pharmaceuticals . For instance, this compound is generally used to prepare atorvastatin, a cholesterol-lowering drug .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound has been shown to be complicated by high substrate or product inhibition towards ADHs . This suggests that the concentration of the substrate and product in the reaction environment can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethyl s-4-chloro-3-hydroxybutyrate plays a crucial role in biochemical reactions, particularly in the synthesis of chiral alcohols. It interacts with enzymes such as alcohol dehydrogenases (ADHs), which catalyze the reduction of ketones to alcohols . One notable enzyme is SmADH31, obtained from the Stenotrophomonas maltophilia genome, which can tolerate high concentrations of both substrate and product. The coexpression of SmADH31 and glucose dehydrogenase from Bacillus subtilis in Escherichia coli enables the efficient conversion of ethyl 4-chloroacetoacetate to this compound with high enantiomeric excess .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of 4-amino-3-hydroxybutyric acid, a compound of pharmacological importance . Additionally, its role in the synthesis of atorvastatin suggests potential impacts on cholesterol metabolism and related cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It acts as a substrate for ADHs, which catalyze its reduction to the corresponding alcohol. This reaction is facilitated by the binding of this compound to the active site of the enzyme, leading to the formation of a chiral alcohol with high enantiomeric purity . The compound’s ability to interact with ADHs and other enzymes highlights its importance in biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound is known to be stable under specific conditions, with a boiling point of 93-95 °C at 5 mmHg and a density of 1.19 g/mL at 25 °C . Studies have shown that it maintains its biochemical properties over extended periods, making it a reliable intermediate for various synthetic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to chiral alcohols through the action of ADHs . This process is essential for the synthesis of pharmacologically active compounds, such as atorvastatin. The compound’s interaction with enzymes and cofactors in these pathways highlights its significance in biochemical synthesis and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, ensuring its availability for biochemical reactions. The compound’s physicochemical properties, such as its density and refractive index, play a role in its transport and distribution within biological systems .
Properties
IUPAC Name |
ethyl (3S)-4-chloro-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427096 | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86728-85-0 | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86728-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LVQ2A7DDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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